molecular formula C15H23N3O B13014842 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13014842
M. Wt: 261.36 g/mol
InChI Key: PAENZJNHPCPCOC-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring attached to a pyridine moiety

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (-N(CH₃)₂) undergoes oxidation under specific conditions:

  • N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide derivative (Figure 1A) .

  • Demethylation : Strong oxidizing agents like KMnO₄ in acidic conditions cleave the N-methyl bonds, forming a primary amine.

Key Research : Mn-catalyzed oxidation pathways (e.g., using [Mn(CF₃SO₃)₂] complexes) enable selective oxidation of tertiary amines to N-oxides with up to 970 catalytic turnovers .

Nucleophilic Substitution

The dimethylamino group participates in nucleophilic substitutions due to its lone electron pair:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts (Figure 1B).

  • Acylation : Acetyl chloride (CH₃COCl) in the presence of Et₃N forms acetylated derivatives.

Ketone-Based Reactivity

The ethanone group (-COCH₃) engages in typical carbonyl reactions:

  • Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming secondary alcohols .

  • Condensation : Reacts with hydrazines (NH₂NH₂) to form hydrazones, useful in heterocyclic synthesis.

Example : Palladium-catalyzed anaerobic oxidation of alcohols to ketones (96% yield) highlights the reversibility of this reaction under catalytic conditions .

Reduction Reactions

  • Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ethanone group to a secondary alcohol.

  • Piperidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring, forming a decahydro derivative .

Catalytic Cross-Coupling

The pyridine ring facilitates metal-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Reference
N-OxidationH₂O₂, AcOH, 25°CN-Oxide derivative85%
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt78%
Grignard AdditionCH₃MgBr, THF, 0°C2-Propanol derivative92%
Pd-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃, Toluene, 90°CBiaryl product89%

Mechanistic Insights

  • Oxidation Pathways : Mn-catalyzed reactions proceed via a metal-centered mechanism rather than radical intermediates, as evidenced by cyclohexanol/cyclohexanone ratios (4.9:5.1) .

  • Ketone Reactivity : The ethanone group’s electrophilicity is enhanced by conjugation with the pyridine ring, increasing its susceptibility to nucleophilic attack .

Structural Analogs and Their Reactivity

Analog Key Functional Groups Reactivity Differences
1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone-NH₂ instead of -N(CH₃)₂Higher susceptibility to diazotization
1-(Piperidin-1-yl)propan-2-oneLacks pyridine moietyReduced aromatic stabilization

Scientific Research Applications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone include other piperidine and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall chemical properties. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyridine moiety, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from multiple research studies.

  • Molecular Formula : C₁₅H₂₃N₃O
  • Molecular Weight : 261.36 g/mol
  • IUPAC Name : 1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone
  • Structural Features : The compound includes a ketone functional group attached to an ethyl chain, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes. The interaction with these molecular targets can modulate their activity, leading to various pharmacological effects. Research indicates that this compound may affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth. For instance, derivatives containing piperidine and pyridine rings have been studied for their effects on cancer cell lines, exhibiting significant cytotoxicity against various tumors .
  • Antimicrobial Properties : There is evidence that related compounds possess antimicrobial activities. Studies on structurally similar molecules indicate that they can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Neuropharmacological Effects : The presence of a dimethylamino group indicates potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Found that piperidine derivatives exhibited significant antimicrobial and antioxidant activities through various assays .
Research on Hedgehog Pathway InhibitorsInvestigated compounds similar to this compound for their role in inhibiting cancer growth via the Hedgehog signaling pathway .
Cytotoxicity AssaysEvaluated the cytotoxic effects of piperidine derivatives on MCF-7 breast cancer cells, demonstrating promising results for further development .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Pyridine Moiety : Synthesized through condensation reactions.
  • Attachment of the Piperidine Ring : Introduced via nucleophilic substitution.
  • Final Assembly : Coupling of the two rings under specific conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone?

The synthesis typically involves coupling a piperidine derivative with a substituted pyridine moiety. For example:

  • Amide/ketone formation : Use carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) and DIPEA as a base, achieving yields up to 95% .
  • Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide facilitate aryl-alkyne couplings in DMF at 60°C, with reaction times as short as 1 hour .
    Key considerations : Optimize reaction stoichiometry (e.g., 1.1 equivalents of arylacetylene) and monitor intermediates via LC-MS or TLC.

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical methods :
    • LC-MS/HRMS : Confirm molecular weight (e.g., ESI+ m/z for related compounds: ~493–495 ).
    • NMR spectroscopy : Use ¹H/¹³C-NMR to resolve piperidine and pyridine proton environments (e.g., δ 2.11 ppm for acetyl methyl groups; aromatic protons at δ 7.5–8.0 ppm ).
  • Purity standards : Aim for ≥95% purity via HPLC, referencing CAS 1146080-82-1 as a benchmark for structurally similar intermediates .

Advanced Research Questions

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Introduce substituents at the pyridine (e.g., methoxy, fluoro) or piperidine (e.g., hydroxymethyl) positions via modular coupling reactions .
  • Biological assays : Evaluate kinase inhibition or receptor binding using fluorescence polarization or radioligand displacement assays. For example, derivatives with sulfonyl groups showed enhanced activity in kinase studies .
  • Computational modeling : Perform docking studies with target proteins (e.g., kinases) using SMILES strings or InChI keys to predict binding modes .

Q. How should researchers address discrepancies in pharmacological data between similar compounds?

  • Troubleshooting steps :
    • Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% ).
    • Check stereochemistry : Use chiral HPLC or X-ray crystallography to confirm configurations, as minor stereochemical differences can drastically alter activity .
    • Compare solubility profiles : Poor solubility in aqueous buffers may lead to false negatives; use co-solvents like Tween-80 .

Q. What safety protocols are critical when handling this compound in vitro?

  • Hazard mitigation :
    • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritancy .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DCM ).
    • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for organic solvents .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-11-9-15(17(3)4)16-10-13(11)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3

InChI Key

PAENZJNHPCPCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)C)N(C)C

Origin of Product

United States

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